molecular formula C9H15ClN4O3 B12345068 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride

6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride

Cat. No.: B12345068
M. Wt: 262.69 g/mol
InChI Key: UCJPFOHQNFDLHD-UHFFFAOYSA-N
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Description

6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a diazinane ring, and a carbonyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride typically involves the reaction of piperazine with a suitable diazinane derivative under controlled conditions. One common method involves the acylation of piperazine with a diazinane-2,4-dione derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H15ClN4O3

Molecular Weight

262.69 g/mol

IUPAC Name

6-(piperazine-1-carbonyl)-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C9H14N4O3.ClH/c14-7-5-6(11-9(16)12-7)8(15)13-3-1-10-2-4-13;/h6,10H,1-5H2,(H2,11,12,14,16);1H

InChI Key

UCJPFOHQNFDLHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)NC(=O)N2.Cl

Origin of Product

United States

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